5-Aminoindoline-2,3-dione hydrochloride
Description
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Properties
IUPAC Name |
5-amino-1H-indole-2,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c9-4-1-2-6-5(3-4)7(11)8(12)10-6;/h1-3H,9H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEHYENWEHAPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Indoline 2,3 Dione Chemistry and Derivatives
5-Aminoindoline-2,3-dione hydrochloride belongs to the larger family of indoline-2,3-diones, commonly known as isatins. nih.gov Isatin (B1672199) itself is a bicyclic compound consisting of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring containing two carbonyl groups at positions 2 and 3. nih.govtaylorfrancis.com This structural motif is found in various natural products and has been a subject of extensive research for over a century. taylorfrancis.comsemanticscholar.org
The chemistry of isatin is rich and varied, owing to the presence of an acidic N-H proton, a reactive C3-ketone, and an aromatic ring that can undergo electrophilic substitution. taylorfrancis.com These features allow for a multitude of chemical transformations, leading to a vast library of isatin derivatives. Common reactions include N-alkylation, N-acylation, and reactions at the C3-carbonyl group, such as condensation with active methylene (B1212753) compounds and the formation of Schiff bases. nih.govrsc.org
This compound is distinguished by the presence of an amino group at the 5-position of the isatin core. This amino group significantly influences the electronic properties of the aromatic ring, making it more electron-rich and thus more susceptible to certain electrophilic substitution reactions. Furthermore, the amino group itself can be a site for further chemical modification, adding to the synthetic versatility of the molecule. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which can be advantageous for synthetic applications.
Table 1: Key Chemical Information for this compound
| Property | Value |
| IUPAC Name | 5-amino-1H-indole-2,3-dione;hydrochloride |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 198.61 g/mol |
| CAS Number | Not explicitly found for the hydrochloride salt, 42816-53-5 for the free base (5-Aminoisatin) |
| Appearance | Solid |
Academic Relevance As a Versatile Heterocyclic Building Block
Classical and Contemporary Approaches to Indoline-2,3-dione Core Synthesis
The indoline-2,3-dione, or isatin, framework is a cornerstone for the synthesis of numerous heterocyclic compounds. nih.gov Its preparation has been a subject of study for over a century, leading to the development of several reliable methods.
The Sandmeyer and Stollé syntheses are the most established and widely utilized methods for constructing the isatin core.
The Sandmeyer isatin synthesis , first described in 1919, is a straightforward and enduring method. nih.gov It involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. nih.gov This reaction forms an intermediate α‐isonitrosoacetanilide, which is then isolated and cyclized under the action of a strong acid, typically concentrated sulfuric acid, to yield the isatin scaffold with good yields, often exceeding 75%. scielo.br The Sandmeyer method is particularly effective for anilines that contain electron-withdrawing groups. nih.gov
The Stollé synthesis is considered the best alternative to the Sandmeyer approach and is highly effective for producing both substituted and unsubstituted isatins. nih.govscielo.br This procedure involves a two-step process where a primary or secondary arylamine is first condensed with oxalyl chloride to form a chlorooxalylanilide intermediate. scielo.brresearchgate.net This intermediate is then subjected to cyclization promoted by a Lewis acid, such as aluminum trichloride (B1173362) or boron trifluoride, to afford the final isatin product. scielo.br
Over time, these classical methods have been refined to overcome certain limitations, such as harsh reaction conditions or poor solubility of intermediates. For instance, in the Sandmeyer synthesis, issues with incomplete cyclization for highly lipophilic oximinoacetanilide analogs have been addressed by using methanesulfonic acid instead of sulfuric acid, which improves solubility and leads to higher product yields. sinocurechem.com
| Method | Reactants | Key Intermediate | Cyclization Conditions | Primary Use |
| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine | Isonitrosoacetanilide | Concentrated H₂SO₄ | General isatin synthesis, effective with electron-withdrawing groups nih.govnih.gov |
| Stollé | Arylamine, Oxalyl Chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃, TiCl₄) | Substituted and N-aryl isatins scielo.brnih.gov |
The very first synthesis of isatin, achieved in 1840, was an oxidation reaction, specifically the oxidation of indigo (B80030) dye using nitric acid and chromic acids. Modern strategies have expanded on this concept, focusing on the oxidation of more accessible precursors like indoles, oxindoles, and 2'-aminoacetophenones. nih.govorganic-chemistry.org These methods often provide milder and more direct routes to the isatin scaffold.
A variety of oxidizing agents and systems have been developed for this transformation. For example, a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) can effectively oxidize commercially available indoles to afford isatins in moderate to good yields. acs.org A metal-free approach involves the oxidation of oxindoles using molecular oxygen in the presence of tert-butyl nitrite (B80452) as an additive, offering a clean and environmentally friendly alternative. organic-chemistry.org Other innovative methods include copper-catalyzed oxidation of indoles with aqueous tert-butyl peroxide and electrochemical oxygenation that uses molecular oxygen as the sole oxidant. organic-chemistry.orgresearchgate.net
| Precursor | Oxidizing System | Key Features |
| Indoles | I₂ / TBHP | Metal-free oxidation acs.org |
| Indoles | Cu-catalyst / aq. TBHP | Uses an inexpensive catalyst and oxidant researchgate.net |
| Indoles | O₂ / Photosensitizer (DPZ) | Environmentally benign, uses oxygen as the oxidant nih.gov |
| Oxindoles | O₂ / tert-butyl nitrite | Metal-free and catalyst-free organic-chemistry.org |
| Indolin-2-ones | tert-butyl hydroperoxide (t-BuOOH) | Metal-free radical coupling organic-chemistry.org |
| 2'-aminoacetophenones | Electrochemical oxidation | Green protocol, uses O₂ as the sole oxidant organic-chemistry.org |
Targeted Synthesis of Aminated Indoline-2,3-dione Structures
To synthesize this compound, the pre-formed isatin core must be specifically functionalized at the C-5 position of the benzene (B151609) ring, followed by the introduction of the amino group.
The benzene portion of the isatin ring is susceptible to electrophilic aromatic substitution, with the C-5 and C-7 positions being the most reactive. scielo.br For many electrophilic reactions, substitution occurs preferentially at the C-5 position. The most direct route to a 5-amino substituted isatin begins with the regioselective nitration of the isatin core. This reaction introduces a nitro group at the C-5 position, yielding 5-nitroisatin, a critical intermediate. nih.gov
Alternatively, 5-substituted isatins can be prepared using the Sandmeyer method starting from a 4-substituted aniline. researchgate.netatlantis-press.com This approach strategically places the desired substituent at the correct position from the beginning of the synthetic sequence. For example, reacting 4-nitroaniline (B120555) via the Sandmeyer process will directly yield 5-nitroisatin. researchgate.net
The most common and efficient method for introducing the amino group at the C-5 position is through the chemical reduction of the corresponding 5-nitroisatin. This transformation converts the nitro group (-NO₂) into a primary amine group (-NH₂). A variety of reducing agents can accomplish this conversion effectively. The resulting 5-aminoindoline-2,3-dione can then be treated with hydrochloric acid to form the stable hydrochloride salt.
| Reducing System | Substrate | Product | Notes |
| ZrCl₄/NaBH₄ | N-alkyl-5-nitroisatin | N-alkyl-5-nitroindole | A mixed borohydride (B1222165) system for direct conversion. researchgate.netnih.gov |
| SnCl₂ / HCl | 5-Nitroisatin | 5-Aminoindoline-2,3-dione | A classical and widely used method for nitro group reduction. |
| Catalytic Hydrogenation (H₂/Pd-C) | 5-Nitroisatin | 5-Aminoindoline-2,3-dione | A clean reduction method, though may require specialized equipment. |
Research has explored various reducing agents for isatin derivatives, with systems like zirconium tetrachloride and sodium borohydride (ZrCl₄/NaBH₄) being noted for their efficiency in reducing the isatin nucleus itself, highlighting the need for chemoselective conditions when only the nitro group is the target. researchgate.net
Green Chemistry Principles in Indoline-2,3-dione Hydrochloride Synthesis
In line with modern synthetic priorities, green chemistry principles are increasingly being applied to the synthesis of isatin and its derivatives to reduce environmental impact and improve safety. sinocurechem.comresearchgate.net This includes the use of environmentally benign solvents, with water being an ideal choice as it is inexpensive and safe. orientjchem.org
Energy-efficient techniques such as microwave irradiation and ultrasound assistance have proven highly effective. nih.govnih.gov Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often increases product yields. nih.govscispace.com Similarly, ultrasound irradiation has been shown to accelerate reactions, leading to high yields in very short timeframes, often under mild conditions. scielo.brnih.gov
The development of metal-free and catalyst-free reactions, such as certain oxidation methods, aligns with green chemistry goals by avoiding the use of potentially toxic and costly metal catalysts. organic-chemistry.orgorganic-chemistry.org Furthermore, protocols using phase-transfer catalysis (PTC) can enhance reaction efficiency while minimizing solvent usage. researchgate.net One-pot, multi-component reactions in aqueous media represent another significant advancement, streamlining synthetic processes and reducing waste by minimizing intermediate purification steps. nih.govrsc.org
Ultrasound and Microwave-Assisted Synthetic Protocols
The application of non-conventional energy sources, such as ultrasound and microwave irradiation, has revolutionized the synthesis of heterocyclic compounds, including indoline-2,3-dione derivatives. These techniques offer significant advantages over traditional thermal heating methods, primarily by accelerating reaction rates, improving yields, and enabling milder reaction conditions. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method has been successfully employed in the one-pot, three-component domino reactions of isatins to produce complex spiro-heterocycles. nih.gov Notably, these reactions can often be performed under catalyst-free conditions in aqueous media at room temperature, resulting in excellent yields within a significantly shorter timeframe compared to conventional methods. nih.gov
Microwave-assisted synthesis employs microwave radiation to heat reactants directly and uniformly, leading to a rapid increase in temperature and dramatic acceleration of reaction rates. researchgate.net This technology has been effectively used to optimize cyclization reactions in the synthesis of various indole-based derivatives. For instance, the final cyclization step to form certain fused benzimidazole (B57391) systems from indole (B1671886) precursors was optimized under microwave irradiation at 180 °C, reducing the reaction time to just 30 minutes and achieving yields in the range of 60–72%. nih.gov In some protocols, a synergistic effect is achieved by combining ultrasound for initial solvation and microwave irradiation for the subsequent heterocyclization, resulting in moderate to good yields in a very short period. researchgate.net
The table below summarizes comparative data on these advanced synthetic protocols for related heterocyclic systems.
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Ultrasound | Isatins, 3-amino-5-methylpyrazole, 2-mercaptoacetic acid | Aqueous media, Room Temp, Catalyst-free | Shorter timeframe | Excellent | nih.gov |
| Microwave | Indole derivatives | 5% HCl/AcOH, 180 °C | 30 min | 60-72% | nih.gov |
| Ultrasound + Microwave | Enones, Guanidine/Hydrazine | Ethanol, NaOH | Short period | Moderate to Good | researchgate.net |
Catalytic Approaches and Environmentally Benign Reagents
The move towards green chemistry has spurred the development of novel catalytic systems and the use of environmentally benign reagents in the synthesis of 5-aminoindoline-2,3-dione and its analogues. Traditional methods often rely on stoichiometric amounts of harsh reagents, such as concentrated sulfuric acid for cyclization steps, which can lead to significant waste and environmental concerns. researchgate.netresearchgate.net Modern catalytic approaches focus on using small quantities of highly efficient and often recyclable catalysts to drive reactions.
Acid-catalyzed condensation remains a cornerstone for the synthesis of many isatin derivatives, valued for its high yields and short reaction times. nih.gov However, the focus has shifted to heterogeneous and recyclable acid catalysts. For example, magnetic nanocatalysts have been developed that are not only inexpensive but can also be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant drop in activity. researchgate.net This approach minimizes catalyst waste and avoids contamination of the product with heavy metals. researchgate.net
Lewis acid catalysis has also been explored as a milder and more selective alternative. Indium (III) chloride, for instance, is regarded as a non-toxic and readily available catalyst that can be recycled and reused. It has proven effective in promoting the one-pot synthesis of quinoline (B57606) derivatives from anilines, achieving excellent yields. The catalyst's ability to be reused for several runs with only a slight decrease in activity makes it an economically and environmentally attractive option. The efficiency of the synthesis of isatin-derived compounds is highly dependent on the choice of catalyst, reaction conditions, and the electronic nature of the substituents on the reacting molecules. nih.gov
The following table highlights examples of modern catalytic approaches.
| Catalyst | Reaction Type | Key Advantages | Reference |
| Magnetic Nanocatalyst | Isatin derivative synthesis | Recyclable, easy separation, avoids heavy metals/toxic solvents | researchgate.net |
| Indium (III) Chloride | One-pot quinoline synthesis | Non-toxic, recyclable, high selectivity, excellent yields |
Utilization of Sustainable Solvents in Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Conventional syntheses of indoline-2,3-diones have often utilized harsh and volatile organic solvents. researchgate.net A key goal of green chemistry is to replace these with sustainable alternatives or to eliminate the need for solvents altogether.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in adapting organic reactions to aqueous media. For example, the ultrasound-assisted synthesis of complex spiro-compounds from isatins can be efficiently conducted in water, which serves as the reaction medium. nih.gov This not only improves the safety profile of the synthesis but also simplifies product work-up.
Ethanol is another example of a more sustainable solvent that is derived from renewable resources and has a lower environmental impact than many petrochemical-based solvents. It has been used as a solvent in the indium chloride-catalyzed synthesis of quinolines. Furthermore, research has demonstrated that many reactions can be run under solvent-free conditions, which represents the most environmentally benign approach. rsc.org The reaction of substituted anilines with β-ketoesters to form quinolines, for instance, proceeds smoothly under solvent-free conditions to provide quantitative yields. The development of protocols that utilize minimal amounts of solvent or operate in green solvents that can be recycled alongside the catalyst represents a significant step towards truly sustainable chemical manufacturing. rsc.orgresearchgate.net
| Sustainable Approach | Example Reaction | Solvent/Condition | Benefits | Reference |
| Aqueous Media | Ultrasound-assisted synthesis of spiro-derivatives from isatins | Water | Non-toxic, non-flammable, safe | nih.gov |
| Bio-based Solvent | Indium chloride-catalyzed synthesis of quinolines | Ethanol | Renewable, lower environmental impact | |
| Solvent-free | Synthesis of quinoline derivatives | No solvent | Eliminates solvent waste, quantitative yield |
Chemical Reactivity and Derivatization Strategies of 5 Aminoindoline 2,3 Dione Hydrochloride
Fundamental Reactivity of the Indoline-2,3-dione Core
The foundational reactivity of this molecule is centered on the isatin (B1672199) scaffold, which features a fused benzene (B151609) and a nitrogen-containing five-membered ring. This core structure presents multiple sites for chemical modification, including the carbonyl groups, the nitrogen atom of the heterocyclic ring, and the aromatic ring.
Carbonyl Reactivity at C-2 and C-3 Positions
The indoline-2,3-dione moiety is characterized by two carbonyl groups at the C-2 and C-3 positions. The C-3 carbonyl group, being a ketone, is notably reactive and serves as a key site for various chemical transformations. researchgate.net Nucleophilic addition reactions readily occur at this position. For instance, cross-aldol reactions with ketones or acetaldehyde (B116499) can introduce a 3-hydroxy-3-substituted group, forming biologically active 3-substituted 3-hydroxyindolin-2-ones. nih.govtandfonline.com
The C-2 carbonyl, an amide, is less reactive than the C-3 ketone. However, under certain conditions, such as reaction with a base like potassium hydroxide, the amide bond can be hydrolyzed. This ring-opening is a key step in reactions like the Pfitzinger reaction. wikipedia.org Furthermore, cleavage of the C2-C3 bond can be achieved through electrochemical anodic oxidation, leading to ring-opened products like methyl 2-ureidobenzoates. researchgate.net
N-Substituted and Aromatic Ring Functionalizations
The nitrogen atom at the N-1 position of the indoline (B122111) ring can be readily functionalized. researchgate.net Deprotonation with a base forms a salt, which can then react with electrophiles like alkyl or acyl halides to yield N-substituted derivatives. wikipedia.org N-arylation can also be achieved through cross-coupling reactions with aryl halides, often catalyzed by copper or palladium. wikipedia.org Modern methods for synthesizing N-alkylated isatins also include the direct oxidation of substituted indoles. nih.gov
The aromatic benzene ring of the 5-aminoindoline-2,3-dione core can undergo electrophilic aromatic substitution. The amino group at the C-5 position is a strongly activating, ortho-, para-directing group. wikipedia.org This directing effect influences the regioselectivity of reactions such as halogenation, nitration, and sulfonation, favoring substitution at the C-6 position. However, the reactivity and orientation of substitution can be influenced by the reaction conditions and the nature of the electrophile.
Derivatization through the Amino Group at C-5
The presence of the primary amino group at the C-5 position provides a crucial handle for a variety of derivatization strategies, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation and Alkylation Reactions for Functionalization
The amino group at C-5 can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. Similarly, alkylation of the C-5 amino group can be achieved using alkyl halides, leading to the formation of secondary or tertiary amines. These functionalization reactions are pivotal in synthesizing derivatives with tailored biological activities.
Formation of Imine and Schiff Base Derivatives
The condensation reaction between the C-5 amino group of 5-aminoindoline-2,3-dione hydrochloride and various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. ekb.egnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of an acid catalyst. mdpi.com The resulting Schiff bases are versatile intermediates themselves and can be further modified or used in the synthesis of more complex heterocyclic systems. For example, bis-Schiff bases can be prepared by reacting 5-aminoisatin (B1251771) with aromatic primary bis-amines. nih.gov
Multi-Component Reactions Involving this compound Precursors
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govuevora.pt this compound and its parent compound, isatin, are valuable precursors in a variety of MCRs for the synthesis of diverse heterocyclic scaffolds, particularly spirooxindoles. nih.govnih.govresearchgate.net
One of the most prominent MCRs involving isatins is the 1,3-dipolar cycloaddition reaction. nih.govuevora.pt In this reaction, an azomethine ylide, generated in situ from the condensation of isatin and an amino acid, reacts with a dipolarophile to construct spiro-pyrrolidine oxindole (B195798) frameworks. nih.gov These reactions are often characterized by high regio- and stereoselectivity.
Another significant MCR is the Pfitzinger reaction, which involves the reaction of isatin (or its derivatives) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the initial ring-opening of the isatin amide bond, followed by condensation with the carbonyl compound and subsequent cyclization and dehydration. wikipedia.org This reaction provides a powerful tool for the synthesis of a wide range of quinoline (B57606) derivatives. ijsr.net
Furthermore, isatins can participate in MCRs to form other complex heterocyclic systems, such as spiro[dihydropyridine-oxindoles] through reaction with arylamines and cyclopentane-1,3-dione. beilstein-journals.org The versatility of isatin derivatives in MCRs underscores their importance as building blocks in diversity-oriented synthesis. uevora.pt
Spiro-Annulation Reactions
Spiro-annulation reactions involving the 5-aminoisatin scaffold are powerful methods for creating intricate three-dimensional structures centered on a spirooxindole core. nih.gov A spirooxindole is characterized by a spirocyclic junction at the C3 position of the indoline-2,3-dione ring system. Multicomponent reactions (MCRs) are a particularly efficient and atom-economical approach to synthesizing these structures, allowing for the rapid assembly of complex molecules from simple precursors in a single synthetic operation. beilstein-journals.orgnih.gov
One prominent strategy involves the three-component condensation of a 5-aminoisatin derivative, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione). orientjchem.org This reaction, often catalyzed by a base or a Lewis acid, proceeds through an initial Knoevenagel condensation between the isatin C3-ketone and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization to yield the spiro-annulated product. orientjchem.orgnih.gov This methodology provides access to spiro[pyran-3,3'-oxindole] and related fused chromene derivatives. The reaction is generally tolerant of various substituents on the isatin ring, including electron-donating groups like the 5-amino moiety. nih.gov
Another significant spiro-annulation strategy is the three-component reaction between an arylamine, an isatin, and a cyclic 1,3-dicarbonyl compound, such as cyclopentane-1,3-dione, in an acidic medium like acetic acid. beilstein-journals.orgnih.gov This reaction constructs a spiro[dihydropyridine-oxindole] framework. The reaction mechanism involves the formation of a dihydropyridine (B1217469) ring that is fused to the aromatic ring of the starting arylamine and spiro-linked to the C3 position of the isatin. beilstein-journals.org Research has shown that anilines bearing electron-donating groups react smoothly in this transformation. nih.gov
Table 1: Representative Spiro-Annulation via Multicomponent Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |
|---|---|---|---|---|
| 5-Aminoisatin | Malononitrile | 1,3-Cyclohexanedione | Nano Ag/kaolin / Ethanol | 2-Amino-5'-amino-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile |
| 5-Aminoisatin | Aniline (B41778) | Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] derivative |
Cycloaddition Reactions for Heterocyclic Scaffolds
Cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic rings, and the 1,3-dipolar cycloaddition is a particularly powerful tool for derivatizing 5-aminoisatin. nih.govresearchgate.net This strategy is widely employed to construct complex spiro-pyrrolidine and spiro-pyrrolizidine oxindole scaffolds, which are prevalent in many biologically active molecules. researchgate.netbeilstein-journals.org
The most common application of this reaction involves the in situ generation of an azomethine ylide from 5-aminoisatin and an α-amino acid (either a secondary amino acid like L-proline or a primary one like glycine). nih.govuevora.pt The reaction is typically initiated by a thermal decarboxylative condensation between the C3-carbonyl group of the isatin and the amino acid. uevora.pt This process forms a transient azomethine ylide, which is a 1,3-dipole. nih.gov
This highly reactive intermediate is then trapped by a dipolarophile, which is typically an electron-deficient alkene, in a [3+2] cycloaddition reaction. researchgate.net The choice of dipolarophile dictates the final structure of the heterocyclic scaffold. A wide array of dipolarophiles have been successfully employed, including maleimides, chalcones (α,β-unsaturated ketones), and nitroalkenes. researchgate.netuevora.pt The reaction generally proceeds with high regio- and stereoselectivity, allowing for the controlled synthesis of multiple stereocenters in a single step. nih.gov The versatility of this three-component reaction (isatin, amino acid, dipolarophile) makes it a highly attractive method for generating libraries of complex heterocyclic compounds based on the 5-aminoisatin core for various research applications. uc.pt
Table 2: [3+2] Cycloaddition for Spiro-Heterocycle Synthesis
| Isatin Component | Amino Acid | Dipolarophile | Resulting Scaffold |
|---|---|---|---|
| 5-Aminoisatin | L-Proline | (E)-Chalcone | Spiro[indoline-3,3'-pyrrolizine] |
| 5-Aminoisatin | Sarcosine | N-Phenylmaleimide | Spiro[indoline-3,2'-pyrrolidine] |
| 5-Aminoisatin | L-Thioproline | 1,4-Naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline] |
Spectroscopic and Structural Characterization of 5 Aminoindoline 2,3 Dione Hydrochloride and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
NMR spectroscopy is a powerful method for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. unl.edu For 5-Aminoindoline-2,3-dione hydrochloride, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the molecular framework.
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the amide (N-H) proton.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing carbonyl groups and the aromatic ring deshield the nearby protons, causing them to appear at a higher chemical shift (downfield). The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants (J) are critical for assigning each proton to its specific position on the indole (B1671886) ring. For instance, in related isatin (B1672199) derivatives, aromatic protons typically resonate in the range of δ 6.5-8.0 ppm. rsc.orgsphinxsai.com The amine and amide protons are often broader and their chemical shifts can be influenced by the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C4-H) | ~7.5 - 7.8 | Doublet (d) |
| Aromatic H (C6-H) | ~6.8 - 7.1 | Doublet of doublets (dd) |
| Aromatic H (C7-H) | ~6.7 - 7.0 | Doublet (d) |
| Amine (-NH₂) | Variable, broad | Singlet (s) |
| Amide (N-H) | Variable, broad | Singlet (s) |
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. udel.eduslideshare.net Each unique carbon atom in this compound will produce a distinct signal. openstax.org The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. openstax.orglibretexts.org
The carbonyl carbons (C=O) of the dione (B5365651) moiety are highly deshielded and will appear significantly downfield, typically in the range of 160-185 ppm. libretexts.org The aromatic carbons will resonate in the approximate range of 110-150 ppm. openstax.orglibretexts.org The carbon atom attached to the amino group (C5) will be shielded compared to the other aromatic carbons.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures like isatin and other isoindoline-diones. researchgate.netresearchgate.net Actual experimental values may vary.
| Carbon Assignment | Hybridization | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | sp² | ~170 - 185 |
| C3 (C=O) | sp² | ~160 - 175 |
| C3a | sp² | ~120 - 140 |
| C4 | sp² | ~115 - 130 |
| C5 | sp² | ~140 - 155 |
| C6 | sp² | ~110 - 125 |
| C7 | sp² | ~110 - 125 |
| C7a | sp² | ~145 - 160 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and mapping the connectivity within the molecule. slideshare.netlibretexts.org These techniques overcome the limitations of 1D NMR, especially for complex molecules where signals may overlap. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). libretexts.org For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., C6-H and C7-H), confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It allows for the direct assignment of a proton signal to its attached carbon signal. For example, the signal for the C4-H proton would show a cross-peak with the signal for the C4 carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint". libretexts.org For this compound, the IR spectrum would display key absorption bands confirming its structure.
N-H Stretching: The presence of the primary amine (-NH₂) and the secondary amide (-NH-) groups will result in characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while the amide N-H stretch appears as a single, often broad, band.
C=O Stretching: The two carbonyl groups in the dione ring are a prominent feature. Amide and ketone carbonyl stretches are very strong and typically appear in the 1650-1760 cm⁻¹ region. libretexts.org The exact position can be influenced by ring strain and hydrogen bonding.
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. vscht.cz
C-N Stretching: The C-N stretching of the aromatic amine and the amide group would appear in the 1200-1350 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound Note: Frequencies are approximate and based on characteristic group frequencies. vscht.czlibretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Amide (-NH-) | N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1650 - 1760 | Strong |
| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Amine/Amide | C-N Stretch | 1200 - 1350 | Medium |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectroscopy. bruker.com For isatin and its derivatives, Raman spectroscopy provides detailed fingerprinting that can elucidate physicochemical properties. nih.govaip.org
Applications for this compound would include:
Structural Fingerprinting: The Raman spectrum provides a unique fingerprint that can be used for identification and quality control.
Analysis of Symmetric Vibrations: Symmetric stretching modes, such as the aromatic ring "breathing" mode, often give strong signals in Raman spectra.
Solid-State Analysis: Raman spectroscopy is well-suited for analyzing solid samples with minimal preparation, making it useful for studying polymorphism and the crystalline structure of the hydrochloride salt. A complete vibrational analysis using both FT-IR and FT-Raman spectra can lead to a more definitive assignment of the fundamental vibrational modes. aip.orgnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular formula is C₈H₇ClN₂O₂, corresponding to a molecular weight of 198.61 g/mol for the hydrochloride salt. bldpharm.com In techniques like electrospray ionization (ESI), the free base (5-Aminoindoline-2,3-dione) would be observed. The exact mass of the free base, C₈H₆N₂O₂, is 162.0429 g/mol .
In a typical positive-ion ESI mass spectrum, the compound would exhibit a prominent protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. For the free base, this would appear at approximately m/z 163.05.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern. While specific experimental fragmentation data for 5-Aminoindoline-2,3-dione is not detailed in the available literature, a plausible fragmentation pathway for the isatin core involves initial losses of small, stable molecules. Common fragmentation patterns for isatin derivatives include the loss of carbon monoxide (CO) from the dione moiety. For 5-Aminoindoline-2,3-dione, this could lead to successive losses of CO, providing key structural markers. Mass spectrometry is also crucial in metabolic studies to identify biotransformation products, such as hydroxylated or glucuronidated derivatives of similar heterocyclic amines. nih.gov
Table 1: Molecular Weight and Mass Spectrometry Data for 5-Aminoindoline-2,3-dione
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight (Salt) | 198.61 g/mol bldpharm.com |
| Free Base Formula | C₈H₆N₂O₂ |
| Free Base Exact Mass | 162.0429 g/mol |
| Expected [M+H]⁺ (Free Base) | ~163.05 m/z |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) offers unambiguous structural determination. nih.gov The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. Studies on various isatin derivatives have successfully employed SCXRD to confirm their molecular structures. auremn.orgmdpi.com
For instance, the crystal structure of the related compound 5-Chloroindoline-2,3-dione was determined using SCXRD. nih.gov Such studies reveal that the isatin core is nearly planar. nih.gov The analysis provides precise bond lengths and angles, confirming the presence of the indole-2,3-dione framework. In N-substituted derivatives, the bond length between the nitrogen N(1) and the adjacent carbon C(7a) is slightly longer than in unsubstituted isatins, which can be attributed to the steric influence of the substituent. researchgate.net The data obtained from SCXRD analysis is critical for validating the outcomes of synthetic procedures and for providing the foundational geometric data needed for computational modeling and structure-activity relationship studies. mdpi.commdpi.com
Table 2: Illustrative Crystallographic Data for a Related Isatin Derivative (5-Chloroindoline-2,3-dione)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | nih.gov |
| a (Å) | 24.706 | nih.gov |
| b (Å) | 5.6890 | nih.gov |
| c (Å) | 5.209 | nih.gov |
| Volume (ų) | 732.1 | nih.gov |
| Z (Molecules/Unit Cell) | 4 | nih.gov |
Note: This data is for the closely related 5-chloro derivative and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, a finely powdered sample containing numerous small crystallites in random orientations is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, useful for phase identification, purity assessment, and stability studies. nih.gov
While SCXRD provides the initial structural solution, Rietveld refinement is a computational method that can be used to refine the crystal structure model against PXRD data. This technique is particularly valuable for materials where growing large single crystals is difficult. It involves fitting the entire experimental powder diffraction pattern with a calculated profile based on the crystal structure model, lattice parameters, and instrumental factors. This allows for the precise determination of lattice parameters and can be used to quantify the amounts of different crystalline phases in a mixture.
Hydrogen Bonding: The isatin scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygen atoms). In the crystal structures of isatin and its derivatives, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. nih.govmdpi.com For example, in 5-chloroindoline-2,3-dione, N-H···O hydrogen bonds link molecules into C(4) chains. nih.gov In 5-fluoroindoline-2,3-dione, molecules form cyclic hydrogen-bonded dimers across a center of symmetry. researchgate.net Weaker C-H···O interactions can also play a significant role in stabilizing the three-dimensional crystal packing. nih.govacs.org
π-Stacking: The planar, aromatic nature of the isatin ring system facilitates π-π stacking interactions between adjacent molecules. nih.gov The isatin nucleus possesses an interesting duality with an electron-rich six-membered ring fused to an electron-deficient five-membered ring, which promotes strong antiparallel π-π stacking. nih.gov These interactions are characterized by centroid-to-centroid distances between aromatic rings typically in the range of 3.5 to 3.7 Å. mdpi.comresearchgate.net In some structures, these stacking forces, in conjunction with hydrogen bonds, organize the molecules into well-defined one-dimensional chains or two-dimensional sheets. nih.govnih.gov The specific nature and geometry of these π-π interactions can be influenced by the substituents on the isatin ring. rsc.org
Computational and Theoretical Investigations of 5 Aminoindoline 2,3 Dione Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and energy levels within the molecule, which in turn dictate its stability and reactivity.
Density Functional Theory (DFT) has become a primary computational tool for analyzing molecules the size of isatin (B1672199) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to investigate molecular and electronic properties, as well as the reactivity and bonding nature of these compounds. nih.govnih.gov
Key applications of DFT in the analysis of the indoline-2,3-dione scaffold include:
Geometry Optimization: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry). The calculated results often show that the optimized geometry can accurately reproduce the crystal structure determined by experimental methods like X-ray diffraction. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (Eg) is a key indicator of kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.netbiointerfaceresearch.com For substituted indoline-2,3-dione derivatives, FMO analysis reveals that electron-withdrawing groups (like -NO₂) tend to lower the energy gap, increasing the molecule's reactivity, while electron-donating groups have the opposite effect. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netbiointerfaceresearch.com Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). For the isatin core, MEP analysis typically shows negative potential around the carbonyl oxygen atoms and positive potential near the N-H proton. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge transfer (hyperconjugative) interactions. It helps assess the stability arising from electron delocalization, such as π→π* interactions within the aromatic system. researchgate.net
| Property | Description | Typical Findings for Indoline-2,3-dione Derivatives |
|---|---|---|
| HOMO-LUMO Gap (Eg) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates kinetic stability. | Decreases with electron-withdrawing substituents (e.g., -NO2), indicating higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites. | Negative potential (nucleophilic sites) on carbonyl oxygens; positive potential (electrophilic site) on N-H proton. researchgate.net |
| Natural Bond Orbital (NBO) | Analyzes charge delocalization and intramolecular interactions. | Reveals significant hyperconjugative interactions (e.g., π→π*) contributing to molecular stability. researchgate.net |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For systems related to indoline-2,3-dione, ab initio calculations have been employed, particularly for properties where high accuracy is critical, such as the precise calculation of NMR chemical shifts. researchgate.net However, for general geometry optimization and electronic structure analysis of medium-sized organic molecules, DFT methods are often preferred due to their efficiency. nih.gov
Mechanistic Insights into Chemical Transformations
Theoretical calculations are invaluable for mapping out the energetic landscape of chemical reactions. They allow researchers to investigate proposed mechanisms, identify key intermediates, and calculate the energy barriers associated with transition states.
Computational studies can elucidate the step-by-step mechanism of chemical reactions involving the indoline-2,3-dione core. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy point along a reaction coordinate.
For example, in reactions such as cycloadditions or condensations involving isatin derivatives, DFT calculations can:
Confirm the proposed sequence of bond-forming and bond-breaking events.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Explain the observed stereoselectivity or regioselectivity by comparing the activation energies of competing pathways. The pathway with the lower energy transition state is favored. nih.gov
Isatin and its derivatives, including 5-Aminoindoline-2,3-dione, can exist in different tautomeric forms, most commonly the lactam (amide) and lactim (enol) forms. Computational chemistry is a powerful tool for studying these equilibria. semanticscholar.org
By calculating the Gibbs free energy (G) of each potential tautomer, the relative populations at equilibrium can be predicted. The tautomer with the lowest Gibbs free energy will be the most abundant. semanticscholar.orgmdpi.com Studies on related heterocyclic systems show that the equilibrium can be influenced by factors such as substitution patterns and solvent effects. semanticscholar.org For instance, calculations can determine the relative stability of the keto (dione) form versus its enol tautomers. The energy barrier for the proton transfer between tautomers can also be calculated, indicating how rapidly the equilibrium is established. semanticscholar.orgmdpi.com
| Tautomeric Form | Description | Relative Gibbs Free Energy (Illustrative) | Key Stabilizing Feature |
|---|---|---|---|
| Amide (Lactam) | The standard dione (B5365651) form of the isatin ring. | Often the most stable form. semanticscholar.org | Resonance stabilization of the amide group. |
| Enol (Lactim) | Proton transfer from N to a carbonyl O. | Higher in energy. | Formation of an aromatic pyrrole (B145914) ring. |
| Enamine-Enol | Proton transfer from the α-carbon (if applicable). | Variable stability, dependent on substitution. mdpi.com | Intramolecular hydrogen bonding. mdpi.com |
Prediction and Interpretation of Spectroscopic Data through Theoretical Models
A significant application of computational chemistry is the prediction of spectroscopic properties, which serves to validate experimental findings and aid in the structural elucidation of newly synthesized compounds. nih.gov
Theoretical calculations can accurately predict various spectroscopic data for molecules with an indoline-2,3-dione core:
Vibrational Frequencies (IR/Raman): DFT calculations can compute the vibrational modes of a molecule. The resulting theoretical spectrum can be compared with experimental FT-IR and Raman spectra to assign specific absorption bands to corresponding molecular motions (e.g., C=O stretch, N-H bend). A good agreement between theoretical and experimental wavenumbers confirms the proposed structure. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when correlated with experimental data, provide unambiguous assignment of signals to specific nuclei within the molecule, which is crucial for confirming its constitution. nih.govnih.gov
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to transitions between molecular orbitals (e.g., from the HOMO to the LUMO). researchgate.net
This synergy between theoretical prediction and experimental measurement provides a robust framework for the comprehensive characterization of 5-Aminoindoline-2,3-dione hydrochloride. nih.gov
Molecular Modeling and Conformational Analysis
Computational and theoretical studies are pivotal in elucidating the three-dimensional structure, stability, and electronic properties of molecules like this compound, also known as 5-aminoisatin (B1251771) hydrochloride. While specific, in-depth conformational analyses exclusively for the hydrochloride salt are not extensively detailed in publicly available research, the methodologies are well-established through studies on closely related isatin derivatives. These computational approaches provide critical insights into the molecule's behavior at an atomic level, which is essential for applications in drug design and materials science.
Molecular modeling of isatin derivatives frequently employs quantum chemical methods such as Density Functional Theory (DFT) to predict molecular geometry, electronic structure, and reactivity. For instance, computational investigations on substituted indoline-2,3-dione compounds have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to predict their stability in various solvents and gas phases. researchgate.net Such studies typically involve:
Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides data on bond lengths, bond angles, and dihedral angles. The isatin core is largely planar, but the orientation of substituents can vary.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are used to visualize the charge distribution on the molecule's surface. researchgate.net These maps help predict the sites susceptible to electrophilic and nucleophilic attacks, which is vital for understanding intermolecular interactions. researchgate.net
Conformational analysis for isatin derivatives is particularly important when studying their interactions with biological receptors. nih.gov The specific arrangement of functional groups—including hydrogen bond donors/acceptors and hydrophobic regions—is critical for binding affinity. nih.gov Molecular docking simulations are a common tool used to predict the preferred orientation of isatin derivatives within the active site of proteins, such as tyrosine kinases. researchgate.net These simulations help in understanding the non-covalent interactions that stabilize the ligand-protein complex. researchgate.net
Detailed Research Findings
While data for this compound is scarce, studies on analogous compounds illustrate the type of data generated. For example, a DFT study on various para-substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione molecules revealed how different substituents affect the electronic properties. researchgate.net The HOMO-LUMO energy gap (EH-L), a key parameter of chemical reactivity, was shown to vary significantly with the electron-donating or electron-withdrawing nature of the substituent. researchgate.net
Below is an illustrative data table of calculated frontier molecular orbital energies for a series of related substituted indoline-2,3-dione compounds, demonstrating how electronic properties are analyzed. researchgate.net
| Substituent (X) | EHOMO (eV) | ELUMO (eV) | Energy Gap (EH-L) (eV) |
|---|---|---|---|
| -CH3 | -6.103 | -2.261 | 3.842 |
| -H | -6.264 | -2.424 | 3.840 |
| -Cl | -6.385 | -2.615 | 3.770 |
| -CN | -6.612 | -2.999 | 3.613 |
| -NO2 | -6.797 | -3.325 | 3.472 |
Data adapted from a DFT study on para-substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione in the gas phase. researchgate.net This table serves as an example of the computational analysis performed on the indoline-2,3-dione scaffold.
These computational investigations are fundamental to rational drug design, allowing researchers to predict the properties of novel derivatives of the 5-aminoisatin scaffold before undertaking laborious and expensive synthesis. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Heterocyclic Synthesis
The chemical reactivity of 5-Aminoindoline-2,3-dione hydrochloride makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of a vicinal dicarbonyl group and an aromatic amine functionality allows for a wide range of chemical transformations, leading to the construction of elaborate molecular architectures.
Spirooxindole Framework Construction and Related Systems
Spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the 3-position of the oxindole (B195798) core, are of significant interest due to their prevalence in natural products and their wide spectrum of biological activities. This compound serves as a crucial precursor in multicomponent reactions for the synthesis of these complex structures. nih.govresearchgate.netuc.pt
One notable application is in the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3'-indoline] derivatives. These compounds are typically assembled through a one-pot condensation reaction involving an isatin (B1672199) derivative (such as 5-aminoisatin), a pyrazole (B372694) derivative, and a third component like Meldrum's acid or 2-hydroxy-1,4-naphthoquinone. ias.ac.in The versatility of this approach allows for the generation of a library of structurally diverse spirooxindoles by varying the substituents on the starting materials.
The general scheme for such a multicomponent reaction is depicted below:
Table 1: Synthesis of Spirooxindole Derivatives via Multicomponent Reactions
| Isatin Derivative | Amine Component | Active Methylene (B1212753) Compound | Catalyst | Product | Ref. |
| 5-Aminoisatin (B1251771) | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Meldrum's acid | Wet cyanuric chloride | Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivative | ias.ac.in |
| 5-Aminoisatin | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 2-hydroxy-1,4-naphthoquinone | Wet cyanuric chloride | Spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3'-indoline] derivative | ias.ac.in |
Furthermore, 1,3-dipolar cycloaddition reactions represent another powerful strategy for constructing spiropyrrolidine-oxindole frameworks. In these reactions, an azomethine ylide is generated in situ from the condensation of 5-aminoisatin with an amino acid, which then undergoes a cycloaddition with a suitable dipolarophile. uc.ptuevora.ptresearchgate.net This methodology provides a high degree of stereocontrol, enabling the synthesis of complex spirooxindoles with multiple chiral centers.
Indole (B1671886) and Quinoline (B57606) Derivatives Synthesis
Beyond spirooxindoles, this compound is a valuable precursor for the synthesis of other important heterocyclic scaffolds, including substituted indoles and quinolines. The amino group at the 5-position provides a handle for further functionalization and annulation reactions.
For instance, 5-aminoindole (B14826), which can be derived from 5-aminoisatin, can be used to prepare tricyclic quinoline derivatives. dergipark.org.tr The reaction of 5-aminoindole with ketones like acetone (B3395972) or mesityl oxide, often in the presence of a catalyst such as iodine, leads to the formation of quinoline-fused indole systems. dergipark.org.tr These reactions can be carried out under conventional heating or using microwave irradiation, with the latter often providing improved yields and shorter reaction times. dergipark.org.tr
The synthesis of quinoline derivatives can also be achieved through multicomponent reactions. rsc.orgresearchgate.net An iron-catalyzed three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines (derived from 5-aminoisatin) offers an efficient route to a diverse range of quinoline derivatives. organic-chemistry.org This approach is advantageous due to the use of an inexpensive and environmentally benign iron catalyst. organic-chemistry.org
Precursor to Diverse Functionalized Organic Frameworks
The application of this compound extends to the synthesis of functionalized organic frameworks, including metal-organic frameworks (MOFs). The amino group present in the molecule can be utilized for post-synthetic modification of MOFs, or the entire molecule can be incorporated as a functionalized linker during the framework's construction. rsc.orgrsc.org
Amine-functionalized MOFs have garnered significant attention due to their enhanced properties, such as improved gas sorption and catalytic activity. rsc.org The introduction of amino groups into the porous structure of MOFs can create basic sites, which are beneficial for applications in catalysis. While direct synthesis of amine-functionalized MOFs using linkers containing amino groups is a common approach, post-synthetic modification allows for the functionalization of pre-existing MOFs. rsc.org this compound, with its reactive amine, can be a valuable tool in such post-synthetic modification strategies.
Contributions to Materials Science and Organic Electronics
The unique electronic properties of the isatin core, coupled with the potential for functionalization through the amino group, make this compound a promising candidate for applications in materials science and organic electronics. nih.govresearchgate.net Isatin derivatives have been investigated for their potential use in organic photovoltaics and as electron-transport materials. nih.govresearchgate.net
The development of novel organic semiconductor materials is crucial for advancing the field of organic electronics. rsc.org The ability to tune the electronic properties of molecules through chemical modification is a key aspect of this research. The amino group in this compound provides a convenient point for chemical modification, allowing for the synthesis of a variety of isatin-based materials with tailored electronic properties. These materials can be incorporated into devices such as organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The introduction of different substituents via the amino group can influence the energy levels (HOMO and LUMO) of the resulting molecules, which in turn affects their performance in electronic devices. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of synthetic organic chemistry continually seeks methodologies that are not only efficient in terms of yield and reaction time but also exhibit high selectivity and adhere to the principles of green chemistry. While traditional methods for the synthesis of 5-aminoindoline-2,3-dione, often involving the nitration of isatin (B1672199) followed by reduction, are well-established, contemporary research is geared towards overcoming their limitations, such as the use of harsh reagents and the generation of hazardous waste.
Future research is anticipated to focus on the development of catalytic systems that can facilitate the direct amination of the isatin ring at the C5 position. This could involve the use of transition-metal catalysts with specifically designed ligands to achieve high regioselectivity. Furthermore, the exploration of flow chemistry techniques presents a promising avenue for the continuous and scalable production of 5-aminoindoline-2,3-dione hydrochloride. This approach can offer enhanced control over reaction parameters, leading to improved yields and purity while minimizing safety concerns associated with batch processing.
Another emerging trend is the utilization of biocatalysis. The use of engineered enzymes could provide a highly selective and environmentally benign route to 5-aminoindoline-2,3-dione. This would involve the identification or development of enzymes capable of performing regioselective amination on the indoline-2,3-dione core.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Direct Amination | High regioselectivity, reduced waste | Development of novel transition-metal catalysts and ligands |
| Flow Chemistry | Improved scalability, safety, and control | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme screening and engineering for regioselective amination |
Exploration of New Chemical Reactivity and Derivatization Pathways
The chemical architecture of this compound, featuring a reactive amino group and a versatile dicarbonyl system, provides a rich platform for the exploration of new chemical transformations and the synthesis of a diverse array of derivatives. The primary amino group is a key handle for a multitude of reactions, including acylation to form amides and condensation with carbonyl compounds to yield Schiff bases. researchgate.net These reactions open the door to a wide range of N-substituted derivatives with potentially altered biological activities and physicochemical properties.
The dicarbonyl functionality at the C2 and C3 positions of the indoline (B122111) ring is also a focal point for derivatization. The C3-carbonyl group, in particular, is highly reactive and readily participates in condensation reactions. For instance, reaction with compounds containing active methylene (B1212753) groups can lead to the formation of Knoevenagel condensation products. Furthermore, the isatin core can serve as a building block for the synthesis of more complex heterocyclic systems through multicomponent reactions. These one-pot reactions, involving three or more reactants, offer an efficient pathway to generate molecular diversity.
Future investigations will likely explore novel cycloaddition reactions involving the isatin core to construct spirocyclic and fused heterocyclic systems. The development of new catalytic methods for the selective functionalization of the C-H bonds on the aromatic ring of 5-aminoindoline-2,3-dione is another promising area of research that would enable the introduction of a wide range of substituents.
| Reactive Site | Reaction Type | Potential Derivatives |
| 5-Amino group | Acylation, Condensation | Amides, Schiff bases |
| C3-Carbonyl group | Knoevenagel Condensation | Alkenylidene derivatives |
| Isatin Core | Multicomponent Reactions | Complex heterocyclic systems |
| Aromatic Ring | C-H Functionalization | Variously substituted derivatives |
Advanced Computational Methodologies for Predictive Design and Reaction Optimization
The integration of advanced computational methodologies is set to revolutionize the design of novel 5-aminoindoline-2,3-dione derivatives and the optimization of their synthetic routes. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of isatin and its derivatives. dergipark.org.tr By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies. dergipark.org.tr
Molecular docking studies are instrumental in the predictive design of new derivatives with specific biological targets. mdpi.com By simulating the binding of virtual libraries of 5-aminoindoline-2,3-dione derivatives to the active sites of proteins, it is possible to identify compounds with high binding affinities and predict their potential biological activity. This in silico screening approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
Furthermore, computational tools can be employed to optimize reaction conditions. By modeling reaction mechanisms and transition states, it is possible to understand the factors that influence reaction rates and selectivity. This knowledge can then be used to rationally design experiments and identify the optimal temperature, solvent, and catalyst for a given transformation, leading to more efficient and sustainable chemical processes. The use of machine learning algorithms to analyze large datasets of reaction outcomes is also an emerging trend that holds great promise for the predictive optimization of synthetic routes.
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Prediction of reactive sites, guidance for synthesis. dergipark.org.tr |
| Molecular Docking | Virtual screening of compound libraries | Identification of potential biological targets and lead compounds. mdpi.com |
| Reaction Mechanism Modeling | Elucidation of reaction pathways and transition states | Rational optimization of reaction conditions. |
| Machine Learning | Analysis of large reaction datasets | Predictive models for reaction outcome and optimization. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-aminoindoline-2,3-dione hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves refluxing intermediates such as α-bromo-1,3-diketones with nucleophiles (e.g., semicarbazide hydrochloride) in ethanol. Reaction optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of diketone to nucleophile), temperature control (reflux at ~80°C), and post-reaction purification via crystallization from ethanol. Monitoring reaction progress with TLC or HPLC ensures intermediate conversion . For hydrochloride salt formation, acidification with HCl and recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
- Spectroscopy : Confirm structural features via -NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and IR (C=O stretching at ~1700 cm) .
- X-ray crystallography : Refine crystal structures using SHELXL, particularly for resolving hydrogen bonding and tautomeric forms. High-resolution data (≤1.0 Å) are critical for accurate refinement .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via approved chemical disposal programs, as indicated in safety data sheets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
- Methodological Answer : Common issues include:
- Twinning : Use SHELXL’s TWIN and BASF commands to model twinned crystals. Verify with the Flack parameter .
- Disordered atoms : Apply ISOR and DELU restraints to thermal parameters.
- Hydrogen bonding ambiguity : Conduct Hirshfeld surface analysis to validate intermolecular interactions. Cross-reference with spectroscopic data to confirm tautomeric states .
Q. What strategies address low yields in synthesizing derivatives of this compound?
- Methodological Answer : Low yields often arise from:
- Side reactions : Introduce protecting groups (e.g., Boc for amines) during functionalization.
- Solvent effects : Replace ethanol with DMF or THF for less polar intermediates.
- Catalytic optimization : Use Pd/C or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) on the indole scaffold .
Q. How should conflicting bioactivity data in receptor-binding assays be interpreted for this compound?
- Methodological Answer : Address variability by:
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for 5-HT6 receptor studies) and controls (e.g., AP5/CNQX for glutamate receptors) .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid aggregation.
- Dose-response validation : Perform triplicate experiments with IC curve fitting (e.g., GraphPad Prism) to minimize outliers .
Q. What computational methods complement experimental studies on the tautomerism of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model keto-enol tautomers. Compare calculated IR/NMR spectra with experimental data .
- Molecular docking : Simulate binding modes with receptors (e.g., 5-HT6) using AutoDock Vina. Validate with mutagenesis studies .
Data Contradiction Analysis
Q. How to reconcile discrepancies between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
